molecular formula C22H19ClN2O3S B12785453 2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium CAS No. 63870-32-6

2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium

Cat. No.: B12785453
CAS No.: 63870-32-6
M. Wt: 426.9 g/mol
InChI Key: JFOUTMXECBMMSD-UHFFFAOYSA-N
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Description

N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride typically involves the reaction of N,N-dimethylpropylamine with chlorosilane derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and filtration systems .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong bonds with various substrates. The trihydroxysilyl group allows it to interact with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and coating applications .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)amine
  • N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)ethanolamine

Uniqueness

N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride is unique due to its chloride group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is not as pronounced in its similar compounds, making it more versatile for specific applications .

Properties

CAS No.

63870-32-6

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

2-[(2Z)-5-chloro-2-[(1-ethyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C22H19ClN2O3S/c1-3-24-16(6-4-14-10-17(28-2)7-8-18(14)24)12-21-25(13-22(26)27)19-11-15(23)5-9-20(19)29-21/h4-12H,3,13H2,1-2H3

InChI Key

JFOUTMXECBMMSD-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC(=O)[O-]

Canonical SMILES

CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC(=O)[O-]

Origin of Product

United States

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